

Lomefloxacin absorption, distribution, metabolism, and excretion (ADME) profile

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Lomefloxacin: A Comprehensive ADME Profile for the Research Professional

An In-depth Technical Guide on the Absorption, Distribution, Metabolism, and Excretion of **Lomefloxacin**

This technical guide provides a detailed overview of the absorption, distribution, metabolism, and excretion (ADME) profile of **lomefloxacin**, a fluoroquinolone antibiotic. The information is tailored for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental methodologies, and visual representations of the core ADME processes.

Absorption

Lomefloxacin is rapidly and almost completely absorbed following oral administration, with a high bioavailability of 95-98%.[1][2] Peak plasma concentrations are typically reached within 1 to 2 hours.[3][4] However, the rate and extent of absorption can be influenced by the presence of food and certain co-administered drugs.

Quantitative Absorption Data



Parameter	Value	Conditions	Citation
Bioavailability	95-98%	Single oral dose	[1][2]
Tmax (Time to Peak Plasma Concentration)	1.13 ± 0.5 h	Single oral dose (fasting)	[4]
Tmax (Time to Peak Plasma Concentration)	1.3 ± 0.9 h	Single 400 mg oral dose	[5][6]
Tmax (Time to Peak Plasma Concentration)	~1.0 h	Multiple oral doses	[7]
Tmax (Time to Peak Plasma Concentration)	2.0 h	With food	[8]
Cmax (Peak Plasma Concentration)	3.5 ± 0.9 μg/mL	Single 400 mg oral dose	[5][6]
Cmax (Peak Plasma Concentration)	4.7 μg/mL	Single 400 mg oral dose	[9]
Cmax (Peak Plasma Concentration)	4.8 ± 1.5 mg/L	Elderly patients, first day of 400 mg dose	[10]
Cmax (Peak Plasma Concentration)	6.3 ± 2.5 mg/L	Elderly patients, final day of 400 mg dose	[10]
Effect of Food	Cmax decreased by 18%, AUC decreased by 12%	Concomitant administration with food	[8]
Effect of Sucralfate	Cmax decreased by 30%, AUC decreased by ~25%	Administered 2 hours before lomefloxacin	[8]
Effect of Antacids (Mg/Al-containing)	Bioavailability decreased by 48%	Concomitant administration	[8]



Experimental Protocols: Absorption Studies

Protocol 1: Bioavailability and Pharmacokinetic Analysis in Healthy Volunteers

- Objective: To determine the pharmacokinetic parameters of lomefloxacin following a single oral dose.
- · Methodology:
 - Healthy male volunteers were administered a single 400 mg oral dose of lomefloxacin.
 - Blood samples were collected at timed intervals.[10]
 - Concentrations of **lomefloxacin** in serum, urine, and cantharidin-induced inflammatory fluid were determined.[9]
 - Assay Methods: Lomefloxacin concentrations were quantified using a microbiological assay and high-performance liquid chromatography (HPLC).[9]
 - Microbiological Assay: An agar well diffusion method using a susceptible bacterial strain.[11]
 - HPLC: A validated HPLC method with a suitable stationary phase (e.g., C18 column) and a mobile phase, coupled with a UV or fluorescence detector, is a common method for quantifying fluoroquinolones.[12][13]

Distribution

Lomefloxacin is widely distributed throughout the body, with concentrations in some tissues exceeding those in plasma.[14] This extensive tissue penetration contributes to its therapeutic efficacy in various infections.

Quantitative Distribution Data



Parameter	Value	Species/Tissue	Citation
Protein Binding	~10%	Human Serum	[1][2][8]
Protein Binding	20.6%	Human Serum	[15]
Protein Binding	20.1%	Dog Serum	[15]
Protein Binding	28.1%	Rat Serum	[15]
Apparent Volume of Distribution	2.54 ± 0.66 L/kg	Humans with normal renal function	[5][6]
Apparent Volume of Distribution	2.19 ± 1.05 L/kg	Middle-aged to elderly patients	[11]

Tissue-to-Plasma Ratios Following Oral Administration:

Tissue/Fluid	Ratio	Citation
Bronchial mucosa	2.1	[8]
Prostatic tissue	2.0	[8]
Sputum	1.3	[8]
Bronchial secretions	0.6	[8]
Urine	140.0	[8]

Experimental Protocols: Distribution Studies

Protocol 2: Determination of Serum Protein Binding

- Objective: To quantify the extent of **lomefloxacin** binding to serum proteins.
- Methodology:
 - The study utilized an ultrafiltration technique.[15]



- Serum samples from humans, dogs, and rats were incubated with lomefloxacin at various concentrations.[15]
- The unbound fraction of the drug was separated from the protein-bound fraction by centrifugation through an ultrafiltration membrane.
- The concentration of lomefloxacin in the ultrafiltrate (unbound drug) was determined and compared to the total drug concentration to calculate the percentage of protein binding.
 [16]

Metabolism

Lomefloxacin undergoes minimal metabolism in humans.[2][8] The majority of the administered dose is excreted as the unchanged parent drug.

Ouantitative Metabolism Data

Metabolite	Percentage of Administered Dose in Urine	Citation
Glucuronide metabolite	~9%	[2][8]
Other 4 metabolites	< 0.5% (collectively)	[8]

Excretion

The primary route of elimination for **lomefloxacin** is through the kidneys, with a significant portion of the drug excreted unchanged in the urine.[1][17]

Quantitative Excretion Data



Parameter	Value	Conditions	Citation
Urinary Excretion (Parent Drug)	~65% of dose	Within 72 hours	[2][8]
Urinary Excretion (Parent Drug)	76% of dose	Over 48 hours	[9]
Urinary Excretion (Parent Drug)	80.6 ± 2.8% of dose	48-hour urine collection	[5]
Urinary Excretion (Glucuronide Metabolite)	~9% of dose	Within 72 hours	[2][8]
Fecal Excretion (Unchanged Drug)	~10% of dose	[8]	
Elimination Half-life (t½)	~8 hours	Healthy volunteers	[1][2][4]
Elimination Half-life (t½)	7.77 ± 0.95 h	Subjects with normal renal function	[5][6]
Elimination Half-life (t½)	10.0 ± 2.8 h	Elderly patients, first day	[10]
Elimination Half-life (t½)	10.3 ± 2.5 h	Elderly patients, final day	[10]
Elimination Half-life (t½)	12.7 ± 4.67 h	Middle-aged to elderly patients	[11]
Renal Clearance	145 mL/min	Normal renal function	[8]
Renal Clearance	200 ± 55 mL/min/1.73 m ²	Normal renal function	[5][6]
Total Body Clearance	259 ± 83 mL/min/1.73 m ²	Normal renal function	[5]

Experimental Protocols: Excretion Studies



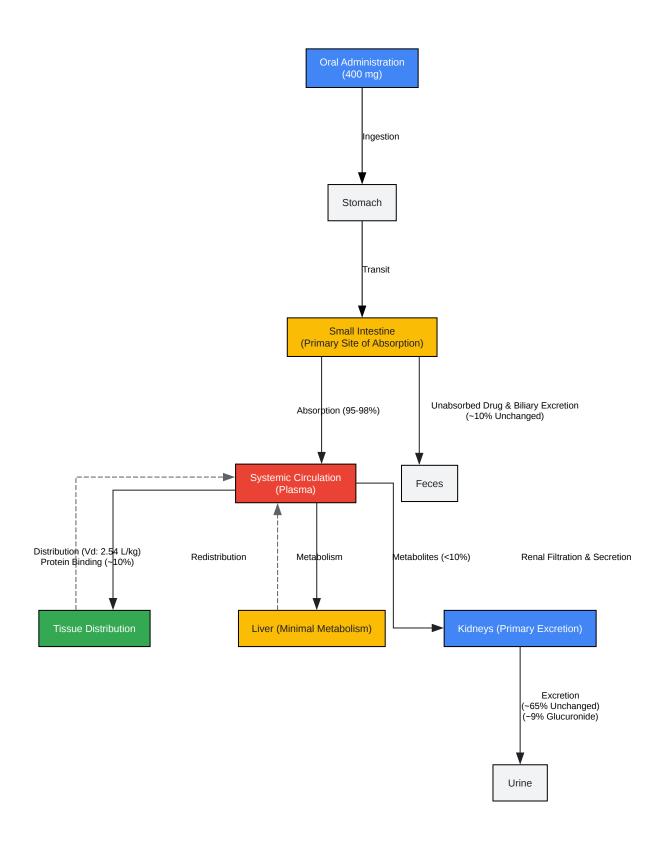
Protocol 3: Analysis of Lomefloxacin in Urine

- Objective: To determine the extent of renal excretion of **lomefloxacin** and its metabolites.
- Methodology:
 - Following administration of a 400 mg oral dose of lomefloxacin, urine samples were collected from subjects over a period of 48 to 72 hours.[8][9]
 - The total volume of urine was recorded for each collection interval.
 - The concentrations of lomefloxacin and its metabolites in the urine samples were quantified using HPLC.[9]
 - The amount of drug and metabolites excreted in the urine was calculated by multiplying the concentration by the urine volume for each interval.

Visualizing the ADME Pathway of Lomefloxacin

The following diagrams illustrate the key processes in the ADME profile of **lomefloxacin**.



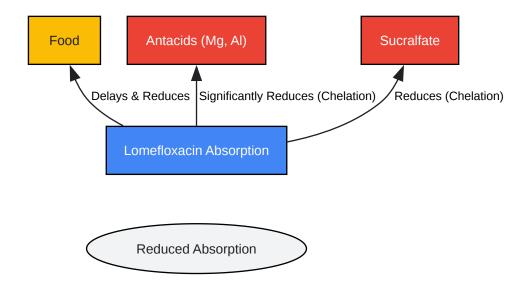


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Caption: Overall ADME workflow of lomefloxacin.



Caption: Major excretion pathways of lomefloxacin.



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Caption: Factors affecting **lomefloxacin** absorption.

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